molecular formula C13H17N3OS B254103 7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No. B254103
M. Wt: 263.36 g/mol
InChI Key: JEDYJFGZTNVFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a synthetic compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been shown to have unique properties that make it useful in a variety of research fields, including biochemistry, pharmacology, and physiology.

Mechanism of Action

The mechanism of action of 7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. This compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, 7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one may increase acetylcholine levels in the brain, leading to improved cognitive function. Additionally, this compound has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and other neurological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one are complex and varied. This compound has been shown to have potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, leading to increased acetylcholine levels in the brain. This may improve cognitive function and memory. Additionally, 7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has been shown to bind to the GABA-A receptor, which may have anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one in lab experiments is its potent inhibitory effects on key enzymes and receptors. This makes it a valuable tool for studying the biochemical and physiological effects of these targets. Additionally, the synthesis method for this compound has been optimized to produce high yields of pure compound, making it suitable for large-scale production.
One of the limitations of using 7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one in lab experiments is the lack of understanding of its mechanism of action. While this compound has been shown to have potent inhibitory effects on enzymes and receptors, the exact mechanism by which it achieves these effects is not fully understood. Additionally, further research is needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are a number of future directions for research on 7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one. One potential direction is the development of this compound as a treatment for Alzheimer's disease. The potent inhibitory effects of 7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one on acetylcholinesterase and butyrylcholinesterase make it a promising candidate for the treatment of this disease.
Another potential direction for research is the development of 7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one as a treatment for anxiety and other neurological disorders. The binding of this compound to the GABA-A receptor suggests that it may have anxiolytic and sedative effects, making it a potential candidate for the treatment of these disorders.
Overall, 7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a synthetic compound with a variety of potential applications in scientific research. Its potent inhibitory effects on enzymes and receptors make it a valuable tool for studying the biochemical and physiological effects of these targets. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves the reaction of 2-mercaptoaniline with 2-(tert-butylamino)acetaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis method has been optimized to produce high yields of pure compound, making it suitable for large-scale production.

Scientific Research Applications

7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and receptor binding studies. This compound has been shown to have potent inhibitory effects on a number of enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, 7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has been shown to bind to the GABA-A receptor, suggesting potential applications in the treatment of anxiety and other neurological disorders.

properties

Product Name

7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

7-tert-butyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]triazin-4-one

InChI

InChI=1S/C13H17N3OS/c1-13(2,3)7-4-5-8-9(6-7)18-12-10(8)11(17)14-16-15-12/h7H,4-6H2,1-3H3,(H,14,15,17)

InChI Key

JEDYJFGZTNVFQL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NN=N3

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NN=N3

Origin of Product

United States

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